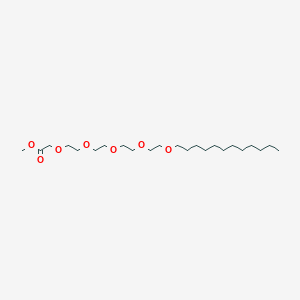
Methyl 3,6,9,12,15-pentaoxaheptacosan-1-oate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,6,9,12,15-pentaoxaheptacosan-1-oate is a complex organic compound belonging to the class of polyether esters. It is characterized by its long chain structure with multiple ether linkages, making it a versatile molecule in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,6,9,12,15-pentaoxaheptacosan-1-oate typically involves the esterification of 3,6,9,12,15-pentaoxaheptacosan-1-ol with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reactants and catalysts is crucial to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,6,9,12,15-pentaoxaheptacosan-1-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 3,6,9,12,15-pentaoxaheptacosan-1-oate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its role in the formulation of pharmaceuticals and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of Methyl 3,6,9,12,15-pentaoxaheptacosan-1-oate involves its interaction with various molecular targets and pathways. The compound’s polyether structure allows it to interact with biological membranes, potentially altering their properties and affecting cellular processes. Its ester group can undergo hydrolysis, releasing active metabolites that exert specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3,6,9,12,15-Pentaoxaheptadecan-1-ol
- 3,6,9,12,15,18,21,24-Octaoxahexacosan-1-ol
- 3,6,9,12,15,18-Hexaoxaicosane-1,20-diol
Uniqueness
Methyl 3,6,9,12,15-pentaoxaheptacosan-1-oate stands out due to its specific ester linkage, which imparts unique chemical and physical properties. Its long polyether chain provides flexibility and solubility characteristics that are advantageous in various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
109460-73-3 |
|---|---|
Fórmula molecular |
C23H46O7 |
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
methyl 2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C23H46O7/c1-3-4-5-6-7-8-9-10-11-12-13-26-14-15-27-16-17-28-18-19-29-20-21-30-22-23(24)25-2/h3-22H2,1-2H3 |
Clave InChI |
ZRKMVZOGHHSISI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOCCOCCOCCOCCOCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


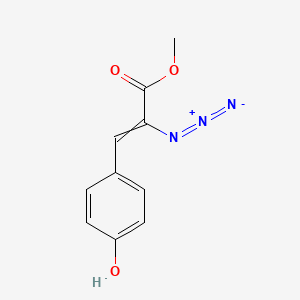
![Formamide, N-[2-(phenylamino)ethyl]-](/img/structure/B14328596.png)


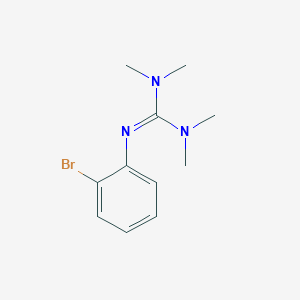
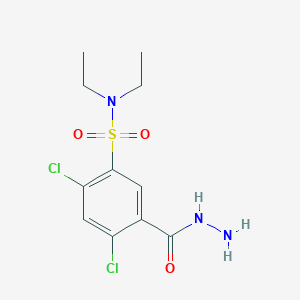
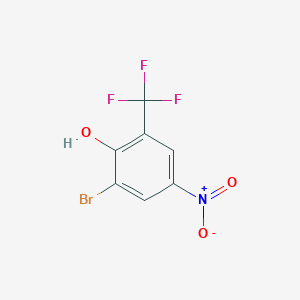
![3-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-5-[(trimethylsilyl)oxy]-1H-pyrazole](/img/structure/B14328623.png)
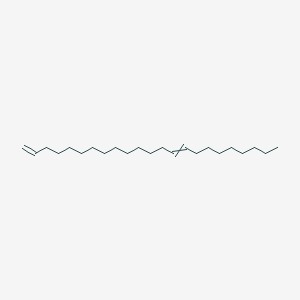
![1-Methylidenespiro[3.5]non-6-ene](/img/structure/B14328637.png)
![N-[5-(1,2-dithiolan-3-yl)pentanoyl]alanine](/img/structure/B14328653.png)
![4-[4,5-Dihexadecoxy-2-(2-methylprop-2-enoyloxy)pentoxy]-4-oxobutanoate](/img/structure/B14328667.png)
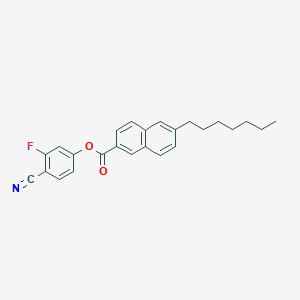
![1-Octyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14328672.png)
